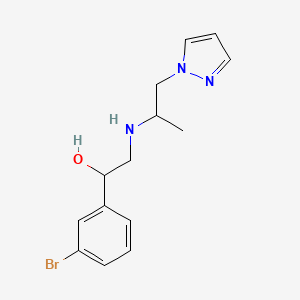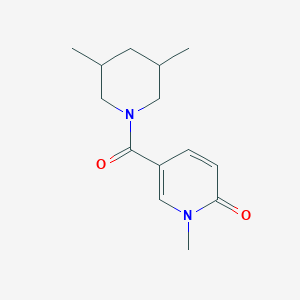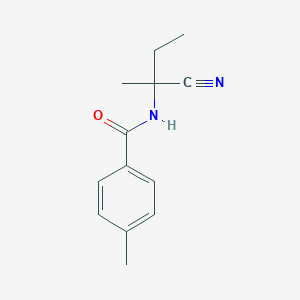
1-(3-Bromophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BRD0705, and it has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of BRD0705 involves the inhibition of the activity of BRD4. BRD4 is a protein that is involved in the regulation of gene expression. It plays a critical role in the growth and survival of cancer cells. By inhibiting the activity of BRD4, BRD0705 can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
BRD0705 has been found to have a wide range of biochemical and physiological effects. In addition to its potential anti-cancer activity, BRD0705 has also been found to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BRD0705 in lab experiments is its specificity. BRD0705 has been shown to selectively inhibit the activity of BRD4, without affecting other proteins. This makes it a valuable tool for studying the role of BRD4 in various biological processes. However, one of the limitations of using BRD0705 in lab experiments is its potential toxicity. Further studies are needed to determine the safety of BRD0705 for use in humans.
Orientations Futures
There are many potential future directions for research on BRD0705. One area of research is the development of more potent and selective inhibitors of BRD4. Another area of research is the identification of other proteins that may be targeted by BRD0705. Finally, the potential use of BRD0705 in the treatment of other diseases, such as inflammatory diseases, should be explored.
Méthodes De Synthèse
The synthesis of BRD0705 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 3-bromobenzaldehyde, 1-pyrazol-1-ylpropan-2-amine, and ethanol. The reaction involves the condensation of these starting materials to form the final product, BRD0705. The synthesis of BRD0705 has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
BRD0705 has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. BRD0705 has been found to inhibit the activity of a protein called BRD4, which is involved in the growth and survival of cancer cells. Inhibition of BRD4 activity has been shown to be an effective strategy for the treatment of certain types of cancer.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O/c1-11(10-18-7-3-6-17-18)16-9-14(19)12-4-2-5-13(15)8-12/h2-8,11,14,16,19H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTGEFJQULOZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(4-Methoxypiperidin-1-yl)methyl]quinoline](/img/structure/B7571726.png)
![1,3-Dimethyl-6-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]pyrimidine-2,4-dione](/img/structure/B7571731.png)

![N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571739.png)
![2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7571744.png)

![5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571753.png)


![4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7571782.png)

![(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride](/img/structure/B7571793.png)

